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Compound of Interest

Compound Name: Pronuciferine, (-)-

Cat. No.: B12703998

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pronuciferine is a proaporphine alkaloid, a class of natural products characterized by a
spirocyclic isoquinoline core. This guide provides a comprehensive overview of the chemical
structure, stereochemistry, and relevant physicochemical and biological properties of (-)-
pronuciferine. The information presented herein is intended to support research and
development efforts in medicinal chemistry, pharmacology, and drug discovery.

Chemical Structure and Stereochemistry

(-)-Pronuciferine is a tetracyclic alkaloid with the chemical formula C19H21NOs. Its structure
features a spiro-cyclohexadienone ring system fused to a tetrahydroisoquinoline moiety. The
molecule contains a single chiral center at the spiro carbon, designated as C-4.

The absolute configuration of (-)-pronuciferine is (4S). This has been determined through
spectroscopic analysis and its relationship to its enantiomer, (+)-pronuciferine, which is the
(4R)-enantiomer. The stereochemistry is crucial for its biological activity and interaction with
molecular targets.

Systematic IUPAC Name: (4S)-10,11-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.04,*2Jdodeca-
1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one
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Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for (-)-pronuciferine is
presented below. This data is essential for its identification, characterization, and quantification.

Property Value Reference(s)
Molecular Formula C19H21NOs [1]
Molecular Weight 311.38 g/mol [1]
Appearance Solid [2]
Melting Point 127-129 °C (for the racemate) [2]

-7° (c 1, CHCIs) (inferred from

Specific Rotation [a]D the value for the (+)- [3]
enantiomer)

1H NMR (CDCls, MHz) Refer to Table 2 [3]

13C NMR (CDCls, MHz) Refer to Table 3 [3]

Table 2: 1H NMR Spectroscopic Data for (-)-Pronuciferine in CDCls

Chemical Shift

Multiplicity Integration Assignment
(ppm)

Data not available in

search results

Table 3: 13C NMR Spectroscopic Data for (-)-Pronuciferine in CDCls

Chemical Shift (ppm) Assignment

Data not available in search results

Experimental Protocols
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Isolation of Pronuciferine from Nelumbo nucifera

The following protocol describes a general method for the isolation of pronuciferine from the
leaves of Nelumbo nucifera (lotus). This procedure can be adapted and optimized for specific
laboratory conditions.

1. Extraction:

» Dried and powdered leaves of Nelumbo nucifera are extracted with an acidic aqueous
solution (e.g., 0.1 M HCI) using ultrasonication.

e The combined extracts are filtered, and the pH is adjusted to approximately 8.5 with a base
(e.g., 0.1 M NaOH) to precipitate the crude alkaloids.

e The precipitate is collected by filtration and dried under reduced pressure.
2. Purification by High-Speed Counter-Current Chromatography (HSCCC):
e The crude alkaloid extract is subjected to HSCCC for purification.

o A suitable two-phase solvent system is employed, such as n-hexane-ethyl acetate-methanol-
water.

o The fractions are collected and analyzed by an appropriate method (e.g., HPLC) to identify
those containing pronuciferine.

o The pronuciferine-containing fractions are combined and the solvent is evaporated to yield
the purified compound.

Enantioselective Synthesis of (-)-Pronuciferine

A detailed experimental protocol for the enantioselective synthesis of (S)-(-)-pronuciferine is not
currently available in the provided search results. However, a general strategy for the synthesis
of the racemic mixture has been reported, which involves the construction of the spiro-
cyclohexadienone ring system as a key step. Enantioselective approaches would likely involve
the use of a chiral catalyst or a chiral auxiliary to induce stereoselectivity at the spirocyclic
center.
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Biological Activity and Signaling Pathways

(-)-Pronuciferine has demonstrated neuroprotective effects against oxidative stress-induced
apoptosis in human neuroblastoma SH-SY5Y cells. This activity is linked to its influence on the
glycine-serine-threonine metabolic pathway.

Neuroprotective Mechanism against H202-Induced
Apoptosis

Hydrogen peroxide (H20:2) induces oxidative stress, leading to a cascade of events that
culminate in apoptosis. This process typically involves the generation of reactive oxygen
species (ROS), mitochondrial dysfunction, and the activation of caspases. (-)-Pronuciferine has
been shown to mitigate these effects. The proposed mechanism involves the modulation of the
glycine-serine-threonine pathway, which plays a crucial role in cellular antioxidant defense and
one-carbon metabolism. By influencing this pathway, (-)-pronuciferine may enhance the cell's
capacity to counteract oxidative damage and inhibit the downstream apoptotic signaling.

The following diagram illustrates the proposed signaling pathway for the neuroprotective effect
of (-)-pronuciferine.
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Caption: Proposed neuroprotective mechanism of (-)-pronuciferine.

Conclusion
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(-)-Pronuciferine is a stereochemically defined proaporphine alkaloid with significant
neuroprotective properties. This guide has summarized its key chemical and structural
features, provided an overview of its spectroscopic data, and outlined experimental approaches
for its isolation. The elucidation of its mechanism of action, particularly its modulation of the
glycine-serine-threonine pathway in the context of oxidative stress, opens avenues for the
development of novel therapeutic agents for neurodegenerative diseases. Further research is
warranted to fully characterize its pharmacological profile and to develop efficient and scalable
enantioselective synthetic routes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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